
1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate is a chemical compound that features a cyclopentadiene ring attached to an octanyl group, which is further linked to an ethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate typically involves the reaction of cyclopenta-1,3-diene with an octanyl halide under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final product. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Use of bases such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethyl carbonate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate involves its interaction with specific molecular targets and pathways. The cyclopentadiene ring can participate in π-π interactions with aromatic residues in proteins, while the ethyl carbonate moiety can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
- 1-(Cyclopenta-1,3-dien-1-yl)propan-2-yl ethyl carbonate
- Cyclopenta-1,3-dien-1-ol
- 1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate
Comparison: 1-(Cyclopenta-1,3-dien-1-yl)octan-2-yl ethyl carbonate is unique due to its longer alkyl chain (octanyl group) compared to similar compounds. This structural difference can influence its physical properties, reactivity, and potential applications. For instance, the longer alkyl chain may enhance its solubility in non-polar solvents and affect its interaction with biological membranes.
Properties
CAS No. |
58147-98-1 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
1-cyclopenta-1,3-dien-1-yloctan-2-yl ethyl carbonate |
InChI |
InChI=1S/C16H26O3/c1-3-5-6-7-12-15(19-16(17)18-4-2)13-14-10-8-9-11-14/h8-10,15H,3-7,11-13H2,1-2H3 |
InChI Key |
JGNPKICUJXCNFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC1=CC=CC1)OC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


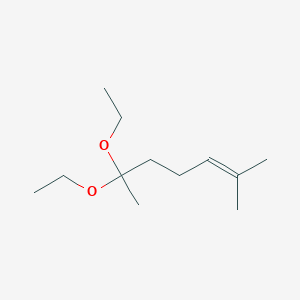
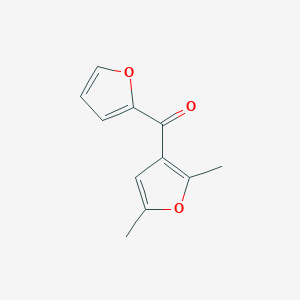
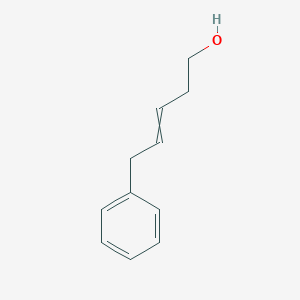
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
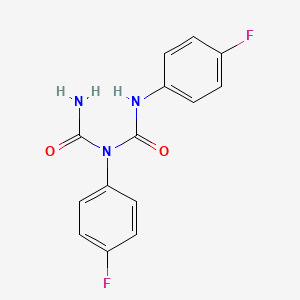
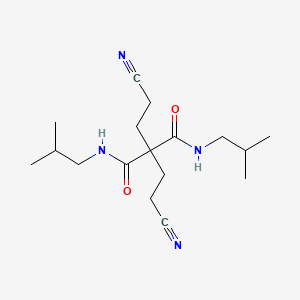
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
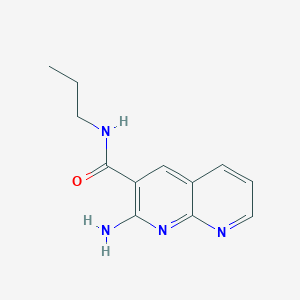
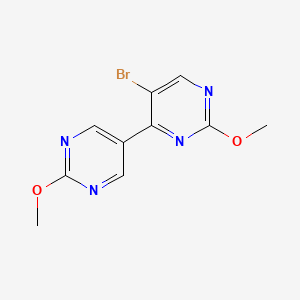
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)
![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
